Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate
Description
Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate is a fluorinated pyrazole derivative with a ketone-functionalized acetate ester group. Its structure features a pyrazole ring substituted with a fluoromethyl group at the 1-position and an oxo-acetate moiety at the 4-position. This compound is of interest in medicinal and agrochemical research due to the fluorine atom’s electronegativity and the pyrazole ring’s versatility in forming hydrogen bonds and π-π interactions.
Properties
Molecular Formula |
C8H9FN2O3 |
|---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxoacetate |
InChI |
InChI=1S/C8H9FN2O3/c1-2-14-8(13)7(12)6-3-10-11(4-6)5-9/h3-4H,2,5H2,1H3 |
InChI Key |
XMYFXYPXUYKCKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN(N=C1)CF |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate
General Synthetic Strategy
The synthesis of this compound typically involves a multi-step process starting from pyrazole derivatives. The key steps include:
- Formation of the pyrazole ring substituted with a fluoromethyl group at the nitrogen (1-position).
- Introduction of the 2-oxo-acetate moiety (ethyl ester of oxo-acetic acid) at the 4-position of the pyrazole ring.
The most common synthetic route is the cyclocondensation of acetylenic ketones with methylhydrazine or substituted hydrazines, followed by selective fluoromethylation and esterification steps.
Detailed Synthetic Route
Step 1: Pyrazole Ring Formation
- Starting from an acetylenic ketone, cyclocondensation with methylhydrazine forms the pyrazole ring.
- This reaction is typically carried out in ethanol under reflux conditions to ensure complete ring closure.
Step 2: Fluoromethylation at N-1 Position
- The fluoromethyl group is introduced via nucleophilic substitution or electrophilic fluoromethylation.
- A common reagent for this step is fluoromethyl halides (e.g., fluoromethyl bromide or chloride).
- Reaction conditions involve anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0–5°C) to control reactivity and prevent side reactions.
Step 4: Purification
- The crude product is purified by column chromatography using silica gel.
- A gradient elution of ethyl acetate and hexane is commonly employed to separate the desired compound from impurities.
Optimization of Reaction Conditions
To maximize yield and purity, the following parameters are optimized:
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Temperature | 0–5°C during acylation | Prevents hydrolysis of ester and side reactions |
| Solvent | Anhydrous dichloromethane or THF | Enhances reactivity and solubility |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates acylation reaction |
| Stoichiometry | Pyrazole:Ethyl oxalyl chloride = 1:1.2 | Slight excess of acyl chloride to drive reaction |
| Workup | Quenching with ice-cold aqueous NaHCO₃ | Neutralizes acid chlorides and stabilizes product |
| Purification | Silica gel chromatography (ethyl acetate/hexane gradient) | Ensures high purity of final compound |
Industrial Production Considerations
- Scale-up involves continuous flow reactors to maintain precise control over temperature and reaction time.
- Automated reagent addition and in-line monitoring (e.g., HPLC-MS) improve reproducibility.
- Solvent recycling and waste minimization strategies are employed to reduce environmental impact.
Chemical Reactions and Mechanistic Insights
Types of Reactions Involving this compound
| Reaction Type | Description | Common Reagents | Products Formed |
|---|---|---|---|
| Oxidation | Conversion of ketone or other groups to oxo derivatives | Potassium permanganate (KMnO4), chromium trioxide (CrO3) | Oxo derivatives |
| Reduction | Reduction of carbonyl groups to corresponding alcohols | Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) | Alcohols or reduced forms |
| Substitution | Nucleophilic substitution at the fluoromethyl group | Sodium hydride (NaH), potassium tert-butoxide (KOtBu) | Various substituted derivatives |
Mechanism of Acylation (Key Step)
- The nucleophilic nitrogen at the 4-position of the pyrazole attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride.
- This forms a tetrahedral intermediate that collapses, releasing chloride ion and forming the ester linkage.
- The presence of DMAP catalyzes the reaction by activating the acyl chloride.
Data Tables: Summary of Key Synthetic Parameters and Product Characteristics
| Parameter | Value/Condition |
|---|---|
| Molecular Formula | C₉H₈FN₃O₃ |
| Molecular Weight | 215.17 g/mol |
| IUPAC Name | Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxoacetate |
| Reaction Solvent | Ethanol (pyrazole formation), Dichloromethane (acylation) |
| Temperature Range | 0–5°C (acylation), reflux (pyrazole formation) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Purification Method | Silica gel chromatography |
Research Findings and Literature Support
- The synthetic route outlined is supported by multiple sources detailing pyrazole fluoromethylation and acylation reactions, which are well-established in heterocyclic chemistry.
- Analogous compounds such as ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate have been synthesized using similar acylation strategies, confirming the robustness of this approach.
- Optimization studies highlight the importance of temperature control and catalyst use to maximize yield and purity.
- Industrial scale-up employs continuous flow technology to maintain consistent reaction conditions and improve throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate involves its interaction with specific molecular targets and pathways. The compound’s fluoromethyl group and pyrazole ring play crucial roles in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structural analogs differ primarily in substituents on the pyrazole ring and the nature of the ester/ketone groups. Key comparisons include:
Key Observations :
- Fluorine Substituents: The fluoromethyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., ethyl 2-[1-(methyl)pyrazol-4-yl]-2-oxo-acetate) due to reduced susceptibility to oxidative metabolism .
- Crystal Packing : Analogous compounds (e.g., ethyl triazolyl oxo-acetates) exhibit C–H···O interactions and π-π stacking (centroid distances ~3.7–3.9 Å), which stabilize crystal lattices. The fluoromethyl group may alter these interactions by introducing dipole moments .
- Reactivity : The oxo-acetate group is susceptible to nucleophilic attack, a feature shared with compounds like ethyl 2-{[7-fluoro-4-oxo-thiochromen-2-yl]-sulfanyl}acetate, where the ketone participates in hydrogen bonding .
Biological Activity
Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various case studies highlighting its pharmacological potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions, often starting from readily available pyrazole derivatives. The fluoromethyl group is introduced through electrophilic substitution reactions, enhancing the compound's biological properties. The molecular structure features a pyrazole ring, an ethyl acetate moiety, and a carbonyl group, which are critical for its activity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₉H₈F N₃O₃ |
| Molecular Weight | 215.17 g/mol |
| Pyrazole Ring | Five-membered heterocycle |
| Functional Groups | Fluoromethyl, carbonyl, ethyl acetate |
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. This compound has shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Mechanisms of action include inhibition of cell proliferation and induction of apoptosis.
Case Study: Anticancer Efficacy
A study demonstrated that derivatives of this compound inhibited the growth of lung and colorectal cancer cells in vitro. The compound's IC50 values ranged from 10 to 25 µM, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Properties
This compound also exhibits antimicrobial activity against a range of pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory properties. Studies have shown that it can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This mechanism aligns with findings from other pyrazole derivatives known for similar activities .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components. Modifications to the pyrazole ring or substituents on the carbonyl group can enhance or diminish activity.
Key Findings in SAR Studies
- Fluoromethyl Substitution : The presence of the fluoromethyl group increases lipophilicity, improving cellular uptake.
- Carbonyl Group : Essential for interaction with biological targets; modifications can lead to varying degrees of potency.
- Ethyl Group : Contributes to overall stability and solubility in biological systems.
Q & A
Q. What are the common synthetic routes for Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are prepared using ethyl oxalyl monochloride to introduce the 2-oxoacetate moiety . A general protocol involves:
Reacting a fluoromethyl-substituted pyrazole precursor with ethyl oxalyl chloride under anhydrous conditions (e.g., in dichloromethane, 0–5°C).
Neutralizing the reaction mixture with aqueous NaHCO₃ to isolate the ester.
Purifying via column chromatography (silica gel, ethyl acetate/hexane gradient).
Key intermediates like ethyl glyoxylate derivatives (e.g., Ethyl 2-(2-Aminothiazol-4-yl)-2-oxo-acetate) are structurally similar and synthesized via analogous pathways .
Q. How can researchers optimize reaction conditions for synthesizing this compound?
Methodological Answer: Optimization focuses on improving yield and minimizing side products:
- Temperature Control: Maintain low temperatures (0–5°C) during acylation to prevent ester hydrolysis.
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate oxalyl chloride coupling .
- Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) enhance reactivity of the pyrazole precursor.
- Workup: Quench unreacted reagents with ice-cold water to avoid decomposition.
Validation via TLC or HPLC-MS ensures reaction completion. Adjust stoichiometry (1:1.2 molar ratio of pyrazole to oxalyl chloride) if intermediates are detected .
Q. What spectroscopic techniques are used to confirm its structure?
Methodological Answer:
- ¹H/¹³C NMR: Identify the fluoromethyl group (δ ~4.5–5.0 ppm for CH₂F in ¹H NMR; δ ~80–85 ppm for CF in ¹³C NMR). Pyrazole ring protons appear as distinct singlets (δ ~7.5–8.5 ppm) .
- 19F NMR: Confirm the fluoromethyl group (δ ~-200 to -220 ppm, depending on substituent electronic effects) .
- IR Spectroscopy: Detect ester carbonyl (C=O stretch at ~1740 cm⁻¹) and pyrazole ring vibrations (C=N at ~1600 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ for C₈H₉FN₂O₃: calculated 200.0596, observed 200.0598) .
Advanced Research Questions
Q. How to resolve data contradictions in X-ray crystallography analysis of this compound?
Methodological Answer: Contradictions (e.g., inconsistent unit cell parameters or disordered substituents) require:
- Data Reintegration: Reprocess raw diffraction data with software like CrysAlisPro to check for indexing errors .
- SHELX Refinement: Use SHELXL for iterative refinement. Apply restraints for flexible groups (e.g., fluoromethyl) and constraints for bond lengths/angles. Check R-factor convergence (target R1 < 0.05) .
- Twinned Data Handling: For twinned crystals, use the TWIN command in SHELXL and refine against HKLF5 format data .
- Validation Tools: Employ PLATON to detect missed symmetry or solvent-accessible voids .
Q. What strategies are effective in analyzing reaction mechanisms involving fluoromethyl groups?
Methodological Answer:
- Isotopic Labeling: Use ²H or ¹⁸O-labeled reagents to trace fluoromethyl transfer pathways via MS/MS fragmentation .
- DFT Calculations: Model transition states (e.g., Gaussian09 with B3LYP/6-31G*) to predict regioselectivity in nucleophilic substitutions .
- Kinetic Studies: Monitor reaction progress via in-situ ¹⁹F NMR to determine rate constants and propose intermediates .
- Electron Density Maps: Analyze Laue diffraction data to visualize fluoromethyl group orientation in catalytic intermediates .
Q. How to use SHELXL for refining crystal structures with complex substituents?
Methodological Answer: For structures with fluoromethyl or pyrazole groups:
Initial Model: Generate using SHELXD (direct methods) or charge-flipping. Assign partial occupancy to disordered atoms .
Restraints: Apply SIMU and DELU to stabilize refinement of flexible fluoromethyl groups.
Anisotropic Refinement: Use ANIS for non-hydrogen atoms. Constrain C–F bond lengths to 1.39–1.42 Å based on prior studies .
Validation: Check CIF files with CheckCIF to flag ADDs (Alert Level B/C) and correct geometric outliers .
Publication-Ready Data: Generate ORTEP diagrams with Mercury and tabulate bond lengths/angles using PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
